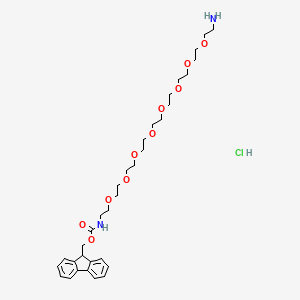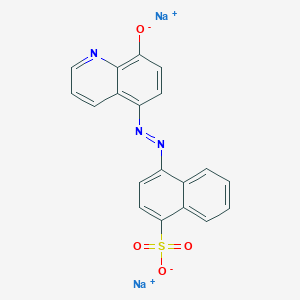
1-Phenylethyl undec-10-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylethyl undec-10-enoate is an organic compound that belongs to the ester family It is synthesized from undec-10-enoic acid and 1-phenylethanol
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylethyl undec-10-enoate can be synthesized through the esterification of undec-10-enoic acid with 1-phenylethanol. The reaction is typically catalyzed by N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) at room temperature . This method ensures a high yield of the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions: 1-Phenylethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) and bromine (Br2) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
科学的研究の応用
1-Phenylethyl undec-10-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of biobased polyesters and other industrial materials.
作用機序
The mechanism of action of 1-phenylethyl undec-10-enoate varies depending on its application. In antimicrobial studies, the compound disrupts microbial cell membranes, leading to cell lysis and death . In polymer chemistry, it acts as a monomer that undergoes polymerization to form high molecular weight polyesters .
類似化合物との比較
- 1-Phenylethyl (Z)-octadec-9-enoate
- 1-Phenylethyl (Z)-12-hydroxyoctadec-9-enoate
- 1-Phenylethyl (Z)-9-hydroxyoctadec-12-enoate
Comparison: 1-Phenylethyl undec-10-enoate is unique due to its specific chain length and unsaturation, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for diverse applications .
特性
CAS番号 |
690229-22-2 |
|---|---|
分子式 |
C19H28O2 |
分子量 |
288.4 g/mol |
IUPAC名 |
1-phenylethyl undec-10-enoate |
InChI |
InChI=1S/C19H28O2/c1-3-4-5-6-7-8-9-13-16-19(20)21-17(2)18-14-11-10-12-15-18/h3,10-12,14-15,17H,1,4-9,13,16H2,2H3 |
InChIキー |
JLELACLRSGUXSW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)OC(=O)CCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)



![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)

![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

